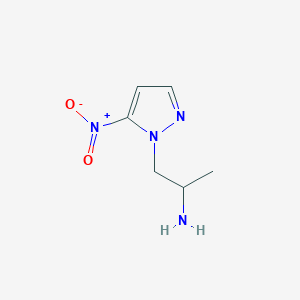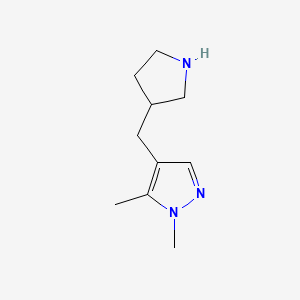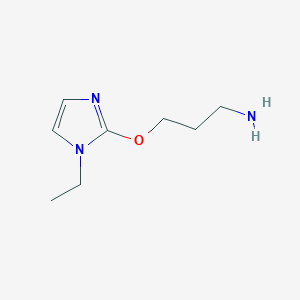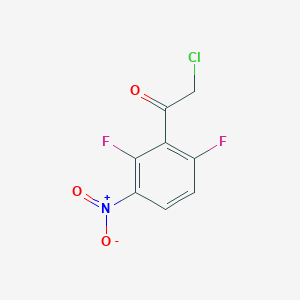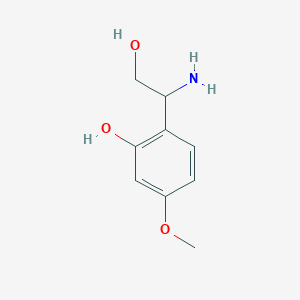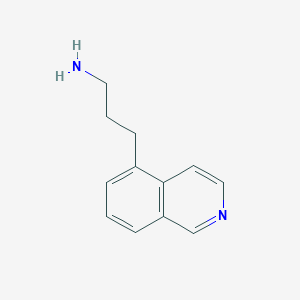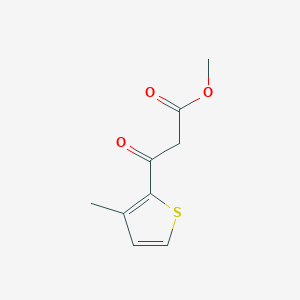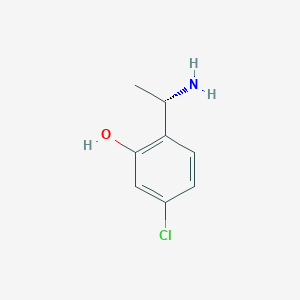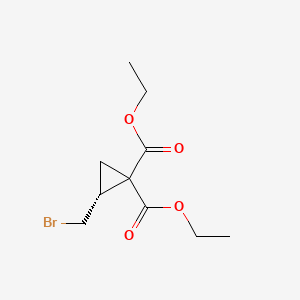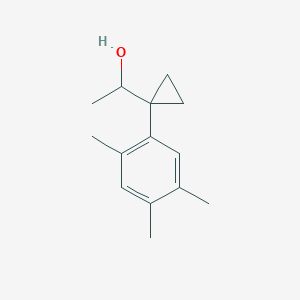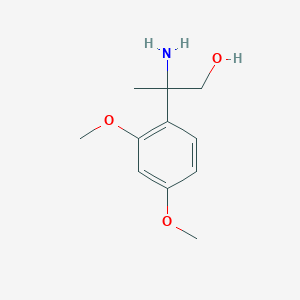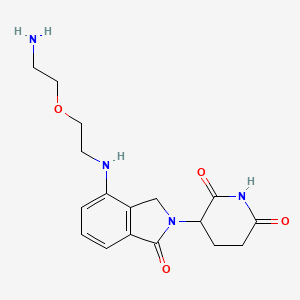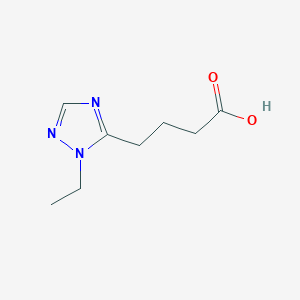
3-Methoxy-3-phenylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-phenylcyclobutan-1-one: is an organic compound with the molecular formula C11H12O2. It belongs to the class of cyclobutanones, which are four-membered ring ketones. This compound is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the cyclobutanone ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method to synthesize 3-Methoxy-3-phenylcyclobutan-1-one involves the cyclization of appropriate precursors. For example, the reaction of 3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst can lead to the formation of the desired cyclobutanone.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-methoxycyclobutanone to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methoxy-3-phenylcyclobutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3-Methoxy-3-phenylcyclobutan-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-3-phenylcyclobutan-1-one depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function and specificity. The molecular targets and pathways involved vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Phenylcyclobutan-1-one: This compound lacks the methoxy group and has different reactivity and applications.
3-Methoxycyclobutan-1-one: This compound lacks the phenyl group and has different chemical properties.
Uniqueness:
- The presence of both methoxy and phenyl groups in 3-Methoxy-3-phenylcyclobutan-1-one imparts unique chemical properties, making it a versatile intermediate in organic synthesis.
- Its specific structure allows for selective reactions that are not possible with similar compounds lacking one of the functional groups.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-methoxy-3-phenylcyclobutan-1-one |
InChI |
InChI=1S/C11H12O2/c1-13-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
WIYOUXRHQBFHBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



